molecular formula C9H6ClNO B131973 7-Chloroquinolin-8-ol CAS No. 876-86-8

7-Chloroquinolin-8-ol

Cat. No. B131973
CAS RN: 876-86-8
M. Wt: 179.6 g/mol
InChI Key: RMJFNYXBFISIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroquinolin-8-ol, also known as 7-chloro-8-hydroxyquinoline, is an organic compound that has been used in a variety of scientific research applications. It is a yellow-brown crystalline solid with a molecular weight of 197.58 g/mol. This compound is a derivative of the quinoline family and is a common reagent in organic synthesis. Its structure consists of a quinoline ring with a chlorine atom and an alcohol group attached to the ring's 8-position. This compound has been studied for its potential applications in various areas of scientific research, such as synthetic organic chemistry and biochemistry.

Scientific Research Applications

Antimalarial Properties and Derivative Development

7-Chloroquinolin-8-ol, as a derivative of Chloroquine (CQ), has historically been recognized for its antimalarial properties. Recent research has explored the biochemical properties of CQ and its derivatives, revealing their potential in managing various infectious and non-infectious diseases. Efforts are focused on repurposing these compounds, with specific attention on the enantiomers of racemic CQ, which could offer additional benefits for other diseases. This could lead to the development of 4-amino-7-chloroquinoline derivatives as synergistic partners in anticancer combination chemotherapy (Njaria, Okombo, Njuguna, & Chibale, 2015).

Pharmacological Properties of 8-Hydroxyquinolines

Compounds like this compound, belonging to the 8-hydroxyquinoline group, have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The chemical and biological properties of this group have captivated chemists and health professionals due to the therapeutic value these compounds hold. They act as potential building blocks for pharmacologically active scaffolds, making them significant for drug development against various diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).

Medicinal Chemistry and Drug Synthesis

This compound, as part of the 8-hydroxyquinoline scaffold, has gained prominence in medicinal chemistry due to its notable biological activities. The synthetic modification of this compound is actively pursued to develop more potent, target-based broad-spectrum drug molecules. This includes treatments for life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of this compound and its derivatives enhance their potential as drug candidates for various diseases, reflecting their importance in drug synthesis and development (Gupta, Luxami, & Paul, 2021).

Safety and Hazards

When handling 7-Chloroquinolin-8-ol, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . It is also recommended to wear personal protective equipment/face protection .

Relevant Papers The paper “Synthesis and therapeutic potential of quinoline derivatives” provides a comprehensive overview of the synthesis and potential therapeutic applications of quinoline derivatives, including this compound . Another paper describes the click synthesis of new 7-chloroquinoline derivatives and their evaluation as antimicrobial, antimalarial, and anticancer agents .

properties

IUPAC Name

7-chloroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJFNYXBFISIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236513
Record name 7-Chloro-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876-86-8
Record name 7-Chloro-8-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-quinolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloroquinolin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-CHLORO-8-QUINOLINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AEQ8892Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloroquinolin-8-ol
Reactant of Route 2
Reactant of Route 2
7-Chloroquinolin-8-ol
Reactant of Route 3
Reactant of Route 3
7-Chloroquinolin-8-ol
Reactant of Route 4
Reactant of Route 4
7-Chloroquinolin-8-ol
Reactant of Route 5
Reactant of Route 5
7-Chloroquinolin-8-ol
Reactant of Route 6
Reactant of Route 6
7-Chloroquinolin-8-ol

Q & A

Q1: What is the significance of copper interaction in the analysis of 7-Chloroquinolin-8-ol?

A: Research highlights that this compound, as a component of Halquinol, exhibits reactivity with copper during chloroform extraction. [] This interaction can hinder the formation of silyl ether derivatives, which are crucial for accurate analysis using gas-liquid chromatography. To overcome this, researchers suggest a partitioning step involving dilute mineral acid to dissociate the copper chelate, followed by the addition of EDTA before back-extraction into dichloromethane. [] This approach ensures accurate quantification of this compound and its related compounds in complex mixtures.

Q2: How do structural modifications of chloroquine derivatives, including the presence of this compound, affect their potential as corrosion inhibitors?

A: Theoretical investigations employing Density Functional Theory (DFT) have explored the corrosion inhibition potential of various chloroquine derivatives. [] The study specifically examined the impact of structural modifications, including the presence of this compound and variations in substituents, on their inhibitory effectiveness. Calculations of electronic parameters such as EHOMO, ELUMO, and energy gap, alongside molecular descriptors like electronegativity and dipole moments, revealed a correlation between the electronic structure and the corrosion inhibition efficiency. Notably, the presence of -NH3 substituents in chloroquine derivatives containing this compound was predicted to enhance their inhibition efficiency. [] This insight underscores the importance of structural modifications in tailoring the properties of these compounds for specific applications, including corrosion prevention.

Q3: Can you provide details about the analytical techniques used to quantify this compound in pharmaceutical formulations?

A: Researchers have developed and validated a reverse-phase high-performance liquid chromatography (RP-HPLC) method for quantifying this compound in pharmaceutical dosage forms, including suspensions and boluses. [] This method offers advantages like simplicity, speed, cost-effectiveness, and accuracy. The validated method demonstrated linearity within specific concentration ranges for 5-chloroquinolin-8-ol (12-28 µg/mL) and 5,7-dichloroquinolin-8-ol (33-77 µg/mL). [] Utilizing such robust analytical techniques ensures the quality control of Halquinol-containing formulations, confirming the presence of this compound and its related compounds within specified limits.

Q4: What is the composition of Halquinol and the regulatory definition of its key components?

A: Halquinol is a mixture produced by chlorinating quinolin-8-ol. It primarily comprises three components: 5,7-dichloroquinolin-8-ol (57% to 74%), 5-chloroquinolin-8-ol (23% to 40%), and this compound (up to 4%). [] Regulatory standards mandate that the total content of these three components in Halquinol must fall within the range of 95% to 105%. [] This controlled composition is crucial for maintaining the efficacy and safety profile of Halquinol in its various applications, including veterinary medicine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.